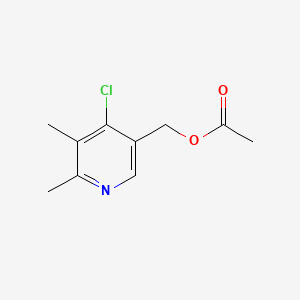

5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine involves several steps. One common method includes the acetylation of 2,3-dimethyl-4-chloropyridine with acetic anhydride in the presence of a catalyst . The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the acetylation process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Análisis De Reacciones Químicas

5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yields . The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Medicine: It serves as a precursor in the development of pharmaceutical compounds.

Industry: The compound is employed in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function . The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for cellular processes .

Comparación Con Compuestos Similares

5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine can be compared with similar compounds such as:

This compound N-oxide: This compound has an additional oxygen atom, making it an N-oxide derivative.

2,3-Dimethyl-4-chloropyridine: Lacks the acetoxymethyl group, making it less reactive in certain chemical reactions.

4-Chloro-5,6-dimethyl-3-pyridinemethanol 3-Acetate 1-Oxide: Another derivative with different functional groups that affect its reactivity and applications.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity patterns .

Actividad Biológica

5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the context of drug metabolism and enzyme interactions. This compound is primarily recognized as an intermediate in synthesizing metabolites of Omeprazole, a widely used proton pump inhibitor. Understanding the biological activity of this compound can provide insights into its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

This compound has the molecular formula C10H12ClNO3. Its structure features a chlorine substituent, which is crucial for its biological properties. The acetoxymethyl group can undergo hydrolysis, releasing an active hydroxymethyl group that participates in various biochemical pathways, potentially influencing enzyme activity and metabolic processes.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound's N-oxide moiety allows it to interact with enzymes, particularly cytochrome P450 enzymes, which are essential for drug metabolism. These interactions can modulate the activity of these enzymes, thereby influencing the pharmacokinetics of drugs metabolized by these pathways.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antibacterial Properties : Preliminary studies suggest potential antibacterial effects, although detailed investigations are needed to confirm these findings.

- Enzyme Inhibition : The compound has been implicated in studies involving enzyme inhibition, particularly concerning metabolic pathways related to drug metabolism.

- Therapeutic Applications : As an intermediate in the synthesis of Omeprazole metabolites, it plays a significant role in understanding the drug's metabolism and interactions within the body.

Case Studies and Research Findings

Data Table: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| This compound N-oxide | C₁₀H₁₂ClNO₃ | Contains a chlorine substituent; potential antibacterial properties |

| 5-Acetoxymethyl-2,3-dimethyl-4-nitropyridine N-oxide | C₁₀H₁₂N₂O₄ | Features a nitro group; known for different pharmacological activities |

Propiedades

IUPAC Name |

(4-chloro-5,6-dimethylpyridin-3-yl)methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-6-7(2)12-4-9(10(6)11)5-14-8(3)13/h4H,5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVAPJHOKMWRGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CN=C1C)COC(=O)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675509 |

Source

|

| Record name | (4-Chloro-5,6-dimethylpyridin-3-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159976-97-2 |

Source

|

| Record name | (4-Chloro-5,6-dimethylpyridin-3-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.